Isotetrandrine N-2'-oxide
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Overview
Description
Isotetrandrine N-2’-oxide is a compound with the CAS Number: 70191-83-2 . It has a molecular weight of 638.76 and belongs to the alkaloid family. It is isolated from the roots of Stephania tetrandra S.Moore .
Molecular Structure Analysis
The IUPAC name for Isotetrandrine N-2’-oxide is 1(6),3(6),3(7),5(4)-tetramethoxy-1(2),3(2)-dimethyl-1(1),1(2),1(3),1(4),3(1),3(2),3(3),3(4)-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolin-2-iuma-5(1,3),7(1,4)-dibenzenacyclooctaphane 1(2)-oxide . The molecular formula is C38H42N2O7 .Physical And Chemical Properties Analysis
Isotetrandrine N-2’-oxide is a powder . It should be stored at a temperature between 28 C .Scientific Research Applications
Application in Immunology
- Field : Immunology
- Summary of Application : Isotetrandrine has been studied for its anti-proliferation effects on human T cells .
- Methods of Application : The study compared the IC50 values of isotetrandrine and tetrandrine against MOLT-4 cells, MOLT-4/DNR cells, and concanavalin A-activated peripheral blood mononuclear cells of healthy subjects and dialysis patients .
- Results : The inhibitory effect of isotetrandrine against the proliferation of T cells was stronger than that of tetrandrine significantly (p < 0.05). It was found that 10 μM of isotetrandrine largely decreased the expression of p-NF-κB and NF-κB in both MOLT-4 and MOLT-4/DNR T cells (p < 0.05), whereas 10 μM of tetrandrine slightly inhibited the phosphorylation of p-NF-κB with little influence on the expression of NF-κB .
Application in Neurology
- Field : Neurology
- Summary of Application : Isotetrandrine has been studied for its neuroprotective effects in Parkinson’s disease .
- Methods of Application : The study investigated the effects of 200 μM isotetrandrine on LPS-induced upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .
- Results : The data showed that 200 μM isotetrandrine significantly inhibited LPS-induced upregulation of iNOS and COX-2 protein expression .
Safety And Hazards
properties
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSQIGOCSEXEF-HMRFYLJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isotetrandrine N-2'-oxide |
Citations
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